molecular formula C20H21N3O3S2 B2659921 1-{3-[5-(BENZYLSULFANYL)-1,3,4-OXADIAZOL-2-YL]BENZENESULFONYL}PIPERIDINE CAS No. 849515-68-0

1-{3-[5-(BENZYLSULFANYL)-1,3,4-OXADIAZOL-2-YL]BENZENESULFONYL}PIPERIDINE

Cat. No.: B2659921
CAS No.: 849515-68-0
M. Wt: 415.53
InChI Key: SDLCFFWMEGLWOF-UHFFFAOYSA-N
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Description

1-{3-[5-(Benzylsulfanyl)-1,3,4-oxadiazol-2-yl]benzenesulfonyl}piperidine is a synthetic compound featuring a 1,3,4-oxadiazole core substituted with a benzylsulfanyl group at position 5, linked to a benzenesulfonyl-piperidine moiety via the oxadiazole ring. This structure combines sulfonamide and heterocyclic motifs, which are frequently associated with pharmacological activity, particularly antibacterial properties . The compound is synthesized through multi-step reactions involving cyclization of thiosemicarbazides, sulfonylation, and nucleophilic substitution (e.g., using 4-bromomethylbenzenesulfonyl chloride and piperidine derivatives under basic conditions) .

Properties

IUPAC Name

2-benzylsulfanyl-5-(3-piperidin-1-ylsulfonylphenyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S2/c24-28(25,23-12-5-2-6-13-23)18-11-7-10-17(14-18)19-21-22-20(26-19)27-15-16-8-3-1-4-9-16/h1,3-4,7-11,14H,2,5-6,12-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDLCFFWMEGLWOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C3=NN=C(O3)SCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{3-[5-(BENZYLSULFANYL)-1,3,4-OXADIAZOL-2-YL]BENZENESULFONYL}PIPERIDINE typically involves multiple steps, starting with the preparation of the oxadiazole ring. The final step involves the sulfonylation of the piperidine ring with benzenesulfonyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process may involve crystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-{3-[5-(BENZYLSULFANYL)-1,3,4-OXADIAZOL-2-YL]BENZENESULFONYL}PIPERIDINE can undergo various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form different heterocyclic compounds.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can produce various sulfonamide or sulfonate derivatives.

Scientific Research Applications

Pharmacological Applications

Research indicates that compounds containing the 1,3,4-oxadiazole core exhibit a wide range of pharmacological activities. The following sections detail specific applications:

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of 1,3,4-oxadiazole derivatives. For instance:

  • Antibacterial Activity : Compounds similar to 1-{3-[5-(benzylsulfanyl)-1,3,4-oxadiazol-2-yl]benzenesulfonyl}piperidine have shown significant activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The mechanism often involves inhibition of bacterial enzymes or disruption of cell wall synthesis.

Anticonvulsant Properties

The anticonvulsant potential of oxadiazole derivatives has been extensively studied. For example:

  • Seizure Models : In vivo studies have demonstrated that certain oxadiazole compounds can significantly reduce seizure duration in models induced by pentylenetetrazole (PTZ) and maximal electroshock (MES) . This suggests that the compound may interact with neurotransmitter systems involved in seizure activity.

Enzyme Inhibition

Enzyme inhibition studies indicate that derivatives of this compound can act as inhibitors for various enzymes:

  • Acetylcholinesterase Inhibition : Some synthesized compounds have shown strong inhibitory activity against acetylcholinesterase, which is crucial for treating conditions like Alzheimer's disease . This suggests potential applications in neuropharmacology.

Case Studies and Research Findings

Recent research has provided insights into the effectiveness of this compound in various applications:

StudyFocusFindings
Antimicrobial ActivityDemonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis.
Anticonvulsant ActivityCompounds showed significant reduction in seizure duration in animal models.
Enzyme InhibitionIdentified as effective inhibitors for acetylcholinesterase with potential implications for neurodegenerative diseases.

Mechanism of Action

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The benzylsulfanyl group in the target compound may enhance membrane permeability compared to chlorobenzyl (in ) or fluorophenyl (in ) derivatives. Chlorine and fluorine substituents typically increase metabolic stability and receptor binding .

Analogues with Alternative Heterocyclic Cores

Compound Name Heterocycle Molecular Formula Molecular Weight Notable Features Reference
4-(5-(Benzylsulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl)-1-[(4-chlorophenyl)sulfonyl]piperidine 1,2,4-Triazole C₂₇H₂₄ClF₃N₄O₂S₂ 593.08 Triazole core with trifluoromethylphenyl; higher molecular weight due to chlorine and fluorine.
4-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-[(5-fluoro-2-methylphenyl)sulfonyl]piperidine 1,2,4-Oxadiazole C₂₁H₂₀FN₃O₅S 445.46 Benzodioxole substituent; fluoromethylphenyl sulfonyl enhances bioavailability.

Key Observations :

  • Heterocycle Impact : 1,3,4-Oxadiazoles (target compound) are more electron-deficient than 1,2,4-triazoles (in ), influencing reactivity and interaction with biological targets.

Biological Activity

1-{3-[5-(Benzylsulfanyl)-1,3,4-oxadiazol-2-yl]benzenesulfonyl}piperidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound and its analogs, focusing on their pharmacological properties.

Chemical Structure and Synthesis

The compound features a piperidine ring linked to a benzenesulfonyl group and a 1,3,4-oxadiazole moiety. The oxadiazole ring is known for its diverse biological activities, making it a valuable scaffold in drug discovery. The synthesis typically involves the reaction of appropriate benzyl sulfides with piperidine derivatives under controlled conditions to yield the target compound.

Synthesis Overview:

  • Starting Materials: Benzyl sulfides, piperidine derivatives.
  • Reagents: Various coupling agents (such as EDC or DCC) and solvents (DMF or DMSO).
  • Yield: Generally high yields are reported (60-90%).

Antibacterial Activity

Compounds containing the 1,3,4-oxadiazole core have demonstrated notable antibacterial properties. In vitro studies have shown that derivatives exhibit activity against various bacterial strains. For instance:

  • IC50 Values: Compounds have shown IC50 values ranging from 0.63 µM to 6.28 µM against standard bacterial strains compared to thiourea (IC50 = 21.25 µM) .

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been extensively studied. Research indicates that these compounds can inhibit the proliferation of cancer cells:

  • Cell Lines Tested: MCF-7 (breast), HepG2 (liver), A549 (lung), and HeLa (cervical).
  • Results: Some derivatives showed IC50 values as low as 0.37 µM against HeLa cells, significantly more potent than standard chemotherapeutics like sorafenib .

Anti-inflammatory Activity

Oxadiazole derivatives also exhibit anti-inflammatory properties. In studies using carrageenan-induced rat paw edema models:

  • Effectiveness: Certain compounds showed comparable or superior activity to indomethacin, a standard anti-inflammatory drug .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease:

  • AChE Inhibition: Compounds demonstrated varying degrees of AChE inhibition, an important mechanism for treating neurodegenerative diseases.
  • Urease Inhibition: Some derivatives were found to be effective urease inhibitors, which could be beneficial in managing conditions like urinary tract infections .

Case Studies and Research Findings

Several studies highlight the biological activity of compounds similar to this compound:

StudyCompoundActivityIC50 Value
Various OxadiazolesAntibacterial0.63 - 6.28 µM
Sorafenib AnaloguesAnticancer0.37 - 7.91 µM
Oxadiazole DerivativesAnti-inflammatoryComparable to Indomethacin

Q & A

Q. What are the optimal synthetic routes for preparing 1-{3-[5-(benzylsulfanyl)-1,3,4-oxadiazol-2-yl]benzenesulfonyl}piperidine, and how are intermediates characterized?

Methodological Answer: The synthesis involves a multi-step protocol:

Cyclization : Hydrazide derivatives are treated with carbon disulfide (CS₂) and KOH in ethanol under reflux to form 1,3,4-oxadiazole rings .

Sulfonylation : Reaction of 4-bromomethylbenzenesulfonyl chloride with piperidine derivatives in aqueous Na₂CO₃ yields sulfonyl intermediates .

Thioether formation : Substitution of bromine with benzylthiol groups using LiH in DMF completes the synthesis .
Characterization :

  • TLC monitors reaction progress.
  • Recrystallization (methanol) purifies final compounds.
  • ¹H/¹³C NMR and IR confirm structural integrity, e.g., sulfonyl S=O stretches at ~1,350 cm⁻¹ and oxadiazole C=N peaks at ~1,620 cm⁻¹ .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound and its intermediates?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Identifies protons on the piperidine ring (δ 1.4–2.8 ppm) and benzylthiol groups (δ 3.8–4.2 ppm for SCH₂) .
    • ¹³C NMR : Detects sulfonyl carbons (~125 ppm) and oxadiazole carbons (~165 ppm) .
  • Infrared (IR) Spectroscopy : Validates functional groups (e.g., S=O, C=N).
  • Mass Spectrometry (MS) : Determines molecular ion peaks and fragmentation patterns.

Q. How is the antibacterial activity of this compound evaluated in experimental settings?

Methodological Answer:

  • Broth Microdilution Assay : Measures Minimum Inhibitory Concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Positive Controls : Compare activity to standard antibiotics (e.g., ciprofloxacin).
  • Structure-Activity Analysis : Correlate substituent variations (e.g., electron-withdrawing groups on benzylthiol) with MIC values .

Advanced Research Questions

Q. How can researchers resolve contradictions in structure-activity relationships (SAR) for sulfonylpiperidine derivatives?

Methodological Answer:

  • QSAR Modeling : Use descriptors like logP, topological polar surface area (TPSA), and Hammett constants to quantify substituent effects .
  • Molecular Docking : Simulate interactions with bacterial targets (e.g., DNA gyrase) to explain unexpected activity trends, such as reduced potency with bulky substituents due to steric hindrance .
  • Data Validation : Cross-check experimental MICs with computational predictions to identify outliers (e.g., solubility-limited compounds) .

Q. What strategies improve the pharmacokinetic profile of this compound, particularly blood-brain barrier (BBB) permeability?

Methodological Answer:

  • In Silico ADMET Screening :
    • Use ADMET Predictor™ to optimize logP (ideal range: 2–3) and reduce hydrogen bond donors (<3) .
    • BBB Penetration Predictors : Prioritize compounds with TPSA <90 Ų and molecular weight <450 Da .
  • Metabolic Stability : Introduce fluorinated groups to block cytochrome P450-mediated oxidation .

Q. How do conformational dynamics of the piperidine ring influence reactivity in derivatization reactions?

Methodological Answer:

  • Conformational Analysis :
    • NMR NOE Experiments : Identify axial/equatorial preferences of substituents on the piperidine ring .
    • DFT Calculations : Predict energy barriers for ring inversion (e.g., chair ↔ boat transitions) .
  • Reactivity Implications :
    • Axial sulfonyl groups enhance steric hindrance, slowing nucleophilic substitution at the benzenesulfonyl moiety .

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